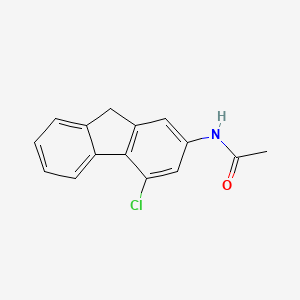
n-(4-Chloro-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylamine derivatives.
Scientific Research Applications
Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-2-Fluorenylacetamide
- Acetamide, N-9H-fluoren-2-yl-N-hydroxy-
Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4-Chloro-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a fluorenyl group substituted with a chloro atom and an acetamide functional group. The molecular formula is C15H14ClN, with a molecular weight of approximately 261.74 g/mol. Its unique structure contributes to its biological activity, making it a subject of various pharmacological studies.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound | Gram-positive bacteria | |
| 2-chloro-N-(9H-fluoren-9-yl)acetamide | Broad-spectrum | |
| N-(7-chloro-9H-fluoren-2-yl)acetamide | Resistant strains |
2. Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells.
Case Study: In Vitro Anticancer Activity
In a study evaluating the antiproliferative effects of this compound against melanoma cell lines:
- Cell Lines Tested : B16-F1, A375, WM-164
- Results : The compound exhibited significant growth inhibition with IC50 values ranging from 0.5 to 1.5 µM, indicating strong selectivity towards cancerous cells compared to normal fibroblasts .
Table 2: Anticancer Activity Data
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
Apoptosis Induction
Research indicates that treatment with this compound leads to an increase in apoptotic markers in cancer cells, such as:
- Increased expression of pro-apoptotic proteins
- Activation of caspase pathways leading to cell death
Properties
CAS No. |
1785-13-3 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(4-chloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
AAZCQTVPDLDJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















